

An In-Depth Technical Guide to the Chemical Structure and Properties of Tazobactam

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Compound of Interest

Compound Name: Tazobactam

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to **Tazobactam**. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Identification

Tazobactam is a potent, irreversible inhibitor of a broad spectrum of β -lactamase enzymes.[1] It belongs to the class of penicillanic acid sulfones.[2] Chemically, it is a derivative of the penicillin nucleus.[2] The structure of **Tazobactam** features a penam nucleus with a triazolymethyl group at the C-2 position.

Identifier	Value
IUPAC Name	(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4 λ^6 -thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
SMILES	<chem>C[C@@]1(--INVALID-LINK--=O)CC2=O">C@@HC(=O)O)CN3C=CN=N3</chem>
CAS Number	89786-04-9
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₅ S

Below is a two-dimensional representation of the chemical structure of **Tazobactam**.

Figure 1: Chemical structure of **Tazobactam**.

Physicochemical Properties

The physicochemical properties of **Tazobactam** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Weight	300.29 g/mol	--INVALID-LINK--
Melting Point	140-147 °C	--INVALID-LINK--
pKa	2.1	--INVALID-LINK--
Solubility	Water: Very soluble	--INVALID-LINK--
Methanol: Soluble	--INVALID-LINK--	
Ethanol: ~5 mg/mL	--INVALID-LINK--	
DMSO: ~20 mg/mL	--INVALID-LINK--	
Dimethylformamide: ~25 mg/mL	--INVALID-LINK--	
Ethyl Acetate: Insoluble	--INVALID-LINK--	

Experimental Protocols

This section details the methodologies for the synthesis of **Tazobactam** and the determination of its key physicochemical and biological properties.

Synthesis of Tazobactam

A common synthetic route to **Tazobactam** starts from 6-aminopenicillanic acid (6-APA). The following is a representative experimental protocol.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- Bromine
- Sodium nitrite
- Hexadecyltrimethylammonium bromide
- Sulfuric acid
- Dichloromethane
- Sodium bisulfite
- Other necessary reagents and solvents

Procedure:

- To a 1000 mL three-necked flask, add 300 mL of dichloromethane and 100 mL of 1.5 mol/L sulfuric acid.
- Cool the mixture to 0°C with stirring.
- Add 36.5 g (0.228 mol) of bromine, 0.33 g of hexadecyltrimethylammonium bromide, and 10.5 g (0.152 mol) of sodium nitrite to the reaction mixture. Continue stirring until all solids are dissolved.
- Add 33 g (0.152 mol) of 6-APA in batches to the reaction mixture.
- Stir the reaction mixture at 0-5°C for 1 hour.
- Add 1 mol/L sodium bisulfite solution until a KI-starch test paper does not change color, indicating the absence of bromine.
- Proceed with subsequent steps of esterification, oxidation, reductive debromination, introduction of the triazole ring, and deprotection to yield **Tazobactam**.

This is a summarized protocol. For a detailed, step-by-step synthesis procedure, refer to the cited patent literature.

Determination of Melting Point (Capillary Method)

The melting point of **Tazobactam** can be determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.

Apparatus:

- Melting point apparatus
- Capillary tubes (closed at one end)

Procedure:

- Finely powder a dry sample of **Tazobactam**.
- Introduce the powdered sample into a capillary tube and pack it to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the substance is first observed to melt (the point at which the column of the substance collapses) and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of **Tazobactam** can be determined using the shake-flask method.

Materials:

- **Tazobactam**

- Selected solvent (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **Tazobactam** to a known volume of the solvent in a sealed flask.
- Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
- Shake the flask for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid particles.
- Dilute the clear supernatant with a suitable solvent.
- Analyze the concentration of **Tazobactam** in the diluted sample using a validated analytical method, such as HPLC-UV.
- Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of **Tazobactam** can be determined by potentiometric titration.

Apparatus and Reagents:

- Potentiometer with a pH electrode

- Burette
- Standardized solution of sodium hydroxide (e.g., 0.1 M)
- **Tazobactam** solution of known concentration in water or a suitable co-solvent
- Potassium chloride solution (to maintain constant ionic strength)

Procedure:

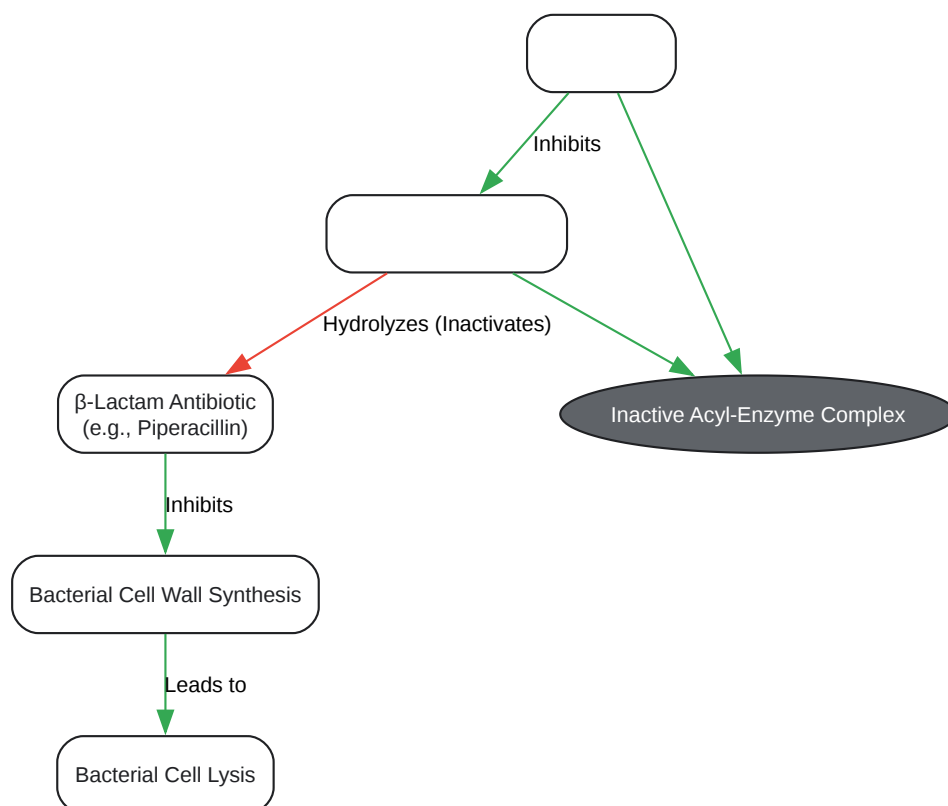
- Calibrate the pH meter using standard buffer solutions.
- Place a known volume of the **Tazobactam** solution in a beaker and add the potassium chloride solution.
- Immerse the pH electrode in the solution and start stirring.
- Titrate the solution by adding small, incremental volumes of the standardized sodium hydroxide solution from the burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Mechanism of Action: β -Lactamase Inhibition

Tazobactam exerts its pharmacological effect by irreversibly inhibiting a wide range of bacterial β -lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β -lactam antibiotics, as they hydrolyze the amide bond in the β -lactam ring, rendering the antibiotic inactive.

The mechanism of inhibition involves the acylation of the active site serine residue of the β -lactamase by **Tazobactam**. This forms a stable, covalent adduct that is slow to hydrolyze,

effectively inactivating the enzyme.

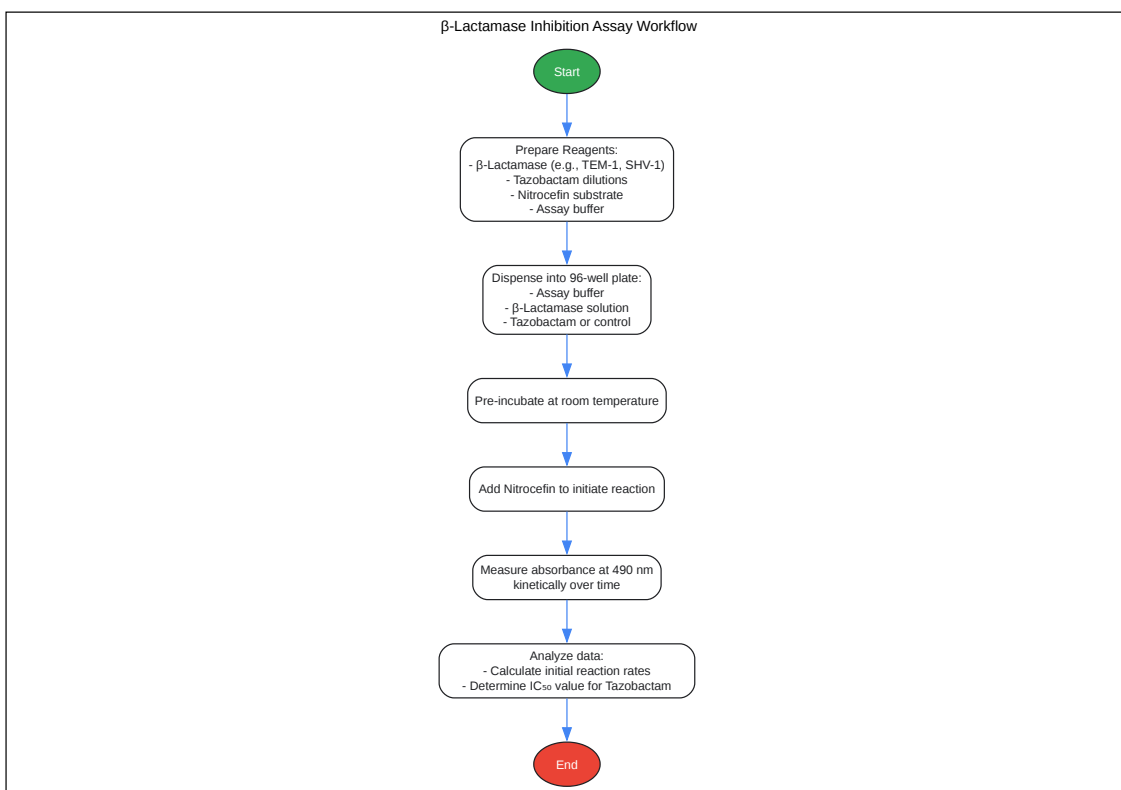


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Figure 2: Tazobactam's mechanism of β-lactamase inhibition.

Experimental Workflow: β-Lactamase Inhibition Assay

The inhibitory activity of **Tazobactam** against specific β -lactamases, such as TEM-1 and SHV-1, can be assessed using a colorimetric assay with the chromogenic substrate nitrocefin.



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Figure 3: Workflow for β -lactamase inhibition assay.

Protocol for β -Lactamase Inhibition Assay:

Materials:

- Purified β -lactamase (e.g., TEM-1 or SHV-1)
- **Tazobactam**
- Nitrocefin
- Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Tazobactam** in the assay buffer.
- In a 96-well plate, add the assay buffer, a fixed concentration of the β -lactamase enzyme, and the different concentrations of **Tazobactam** (or a control with no inhibitor).
- Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time.
- Calculate the initial rate of the reaction for each concentration of **Tazobactam**.
- Plot the percentage of enzyme inhibition against the logarithm of the **Tazobactam** concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

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